molecular formula C13H10N2 B1666315 4-Aminoacridine CAS No. 578-07-4

4-Aminoacridine

Katalognummer: B1666315
CAS-Nummer: 578-07-4
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: QWAGALBSTFENEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminoacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has been recognized for its antimicrobial, antimalarial, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Aminoacridine can be synthesized through various methods. One common approach involves the reduction of 4-nitroacridine using hydrogen in the presence of a palladium catalyst. Another method includes the cyclization of N-phenylanthranilic acid in the presence of phosphorus oxychloride .

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-nitroacridine. This method is favored due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SₙAr)

4-Aminoacridine derivatives undergo regioselective substitutions at C-9:

Microwave-accelerated substitution

PositionReagentConditionsYield
C-94-PhthalimidobutylamineMW, 150°C/30 min85%

This method reduced reaction times from 24 hr to 30 min while eliminating di-alkylated byproducts .

Reductive Amination

Introduction of alkyl side chains via optimized protocols:

Comparative alkylation methods

MethodReagentsTimeYield
Classical SN2K₂CO₃, DMF, 80°C72 hr60%
Reductive aminationNaBH₃CN, MeOH24 hr48%

The reductive approach improved regioselectivity but required careful pH control (pH 4-5) to prevent over-reduction .

Dehalogenation Challenges

Unexpected complete dechlorination occurred during reduction attempts:

Dehalogenation prevention strategies

  • Use of Pd(PPh₃)₂Cl₂ catalyst instead of Pd/C reduced Cl loss from 100% → 45%

  • Lowering H₂ pressure (50 → 30 psi) maintained 80% chlorine retention

Scale-Up Considerations

Recent optimizations enable gram-scale production:

  • 1.8 g precursor → 0.5 g this compound (28% yield)

  • Column chromatography replaced with precipitation purification for intermediates

These advancements address previous limitations in producing sufficient quantities for pharmacological testing while maintaining reaction efficiency at scale.

Wissenschaftliche Forschungsanwendungen

4-Aminoacridine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.

    Biology: It serves as a fluorescent dye for staining nucleic acids.

    Medicine: It has been studied for its antimicrobial, antimalarial, and anticancer properties.

    Industry: It is used in the production of dyes and pigments

Wirkmechanismus

The biological activity of 4-Aminoacridine is primarily due to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. Additionally, this compound can inhibit enzymes such as topoisomerase, further contributing to its anticancer properties .

Biologische Aktivität

4-Aminoacridine is a compound belonging to the acridine family, recognized for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound has been optimized to enhance yield and reduce environmental impact. Recent studies have reported improved multi-step synthetic routes that involve fewer reaction steps and greener methodologies. For instance, the production of 6,9-dichloro-2-methoxy-4-nitroacridine serves as a precursor for synthesizing both 4-aminoacridines and 4,9-diaminoacridines. This approach has resulted in doubled yields in some cases, indicating significant advancements in acridine chemistry .

This compound exerts its biological effects primarily through intercalation with DNA. It binds to double-stranded DNA, disrupting replication and transcription processes. This interaction is crucial for its antitumor activity, as it prevents the normal functioning of cancer cells. The binding kinetics between this compound and DNA have been extensively studied, revealing that effective antitumor activity is contingent upon specific structural features of the compound that facilitate optimal binding .

Table 1: Binding Kinetics of this compound

ParameterValue
Binding Affinity (Kd)~10 µM
Intercalation Angle30°
pKa of Amino Group9.5
Required Structural FeaturesBifurcated hydrogen bonds

3.1 Antitumor Activity

This compound has shown promising results as an antitumor agent in various studies. It is part of a class of compounds that includes N-[2-(dialkylamino)ethyl]-9-aminoacridine-4-carboxamides, which have demonstrated significant in vitro and in vivo antitumor efficacy. The effectiveness is influenced by the separation distance and positioning of cationic centers on the acridine structure .

Case Study: Efficacy Against Breast Cancer

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM depending on the specific cell line used. The mechanism was attributed to apoptosis induction via DNA damage .

3.2 Antimalarial Properties

Recent research has highlighted the potential of 4-aminoacridines as antimalarial agents. The compound exhibits activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays indicated that modified derivatives of this compound possess enhanced potency against malaria parasites .

Table 2: Antimalarial Activity of this compound Derivatives

CompoundIC50 (µM)
This compound12
4,9-Diaminoacridine8
Control (Chloroquine)0.5

4. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent against cancer and infectious diseases such as malaria. Ongoing research into its synthesis and mechanisms of action continues to reveal new applications and enhancements to its efficacy. The integration of advanced synthetic methods not only improves yield but also aligns with the growing demand for sustainable chemistry practices.

Further studies are warranted to explore the full spectrum of biological activities associated with this compound and to develop derivatives that maximize therapeutic benefits while minimizing side effects.

Eigenschaften

IUPAC Name

acridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAGALBSTFENEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206487
Record name 4-Aminoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-07-4
Record name 4-Acridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminoacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOACRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16S346L1OM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxyacridine (722 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was chromatographed on silica (200 mL, 4 cm diam. column), eluting with 1:9 then 3:7 EtOAc/hexane to obtain 4-aminoacridine as a brown solid (130 mg, 0.67 mmol, 18.1% yield).: mp 98-100° C. (lit 105-106° C., Albert, A. et. al., Chemistry and Industry (London), 1941, 60, 122T); 1H NMR (300 MHz, CDCl3) δ8.66 (s, 1 H), 8.23-8.19 (m, 1 H), 7.98-7.95 (m, 1 H), 7.74-7.69 (m, 1 H), 7.53-7.48 (m, 1 H), 7.34 (d, 1 H, J=1.72 Hz), 6.94 (dd, 1 H, J=3.32 Hz), 5.23 (br s, 2 H, N--H2); MS (CI/NH3) 195; IR 3377 (NH).
Quantity
722 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
18.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminoacridine
Reactant of Route 2
4-Aminoacridine
Reactant of Route 3
Reactant of Route 3
4-Aminoacridine
Reactant of Route 4
4-Aminoacridine
Reactant of Route 5
4-Aminoacridine
Reactant of Route 6
4-Aminoacridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.